4-Methyl Erlotinib Hydrochloride 4-Methyl Erlotinib Hydrochloride Erlotinib is a tyrosine kinase inhibitor that acts on the epidermal growth factor receptor (EGFR), inhibiting EGFR-associated kinase activity (IC50 = 2.5 µM). It binds to the EGF-activated receptor, with the phenyl group at one end sequestered in a hydrophobic pocket of the kinase domain and the ether linkages at the opposite end projecting into solvent. 4-methyl Erlotinib is an analog of erlotinib characterized by the addition of a methyl group at the four position of the phenyl group. The biochemical and physiological properties of this compound are not known.

Brand Name: Vulcanchem
CAS No.: 1346601-52-2
VCID: VC0119555
InChI: InChI=1S/C23H25N3O4/c1-5-17-12-18(7-6-16(17)2)26-23-19-13-21(29-10-8-27-3)22(30-11-9-28-4)14-20(19)24-15-25-23/h1,6-7,12-15H,8-11H2,2-4H3,(H,24,25,26)
SMILES: CC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC)C#C
Molecular Formula: C23H25N3O4
Molecular Weight: 407.5 g/mol

4-Methyl Erlotinib Hydrochloride

CAS No.: 1346601-52-2

Cat. No.: VC0119555

Molecular Formula: C23H25N3O4

Molecular Weight: 407.5 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl Erlotinib Hydrochloride - 1346601-52-2

Specification

Description Erlotinib is a tyrosine kinase inhibitor that acts on the epidermal growth factor receptor (EGFR), inhibiting EGFR-associated kinase activity (IC50 = 2.5 µM). It binds to the EGF-activated receptor, with the phenyl group at one end sequestered in a hydrophobic pocket of the kinase domain and the ether linkages at the opposite end projecting into solvent. 4-methyl Erlotinib is an analog of erlotinib characterized by the addition of a methyl group at the four position of the phenyl group. The biochemical and physiological properties of this compound are not known.

CAS No. 1346601-52-2
Molecular Formula C23H25N3O4
Molecular Weight 407.5 g/mol
IUPAC Name N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine
Standard InChI InChI=1S/C23H25N3O4/c1-5-17-12-18(7-6-16(17)2)26-23-19-13-21(29-10-8-27-3)22(30-11-9-28-4)14-20(19)24-15-25-23/h1,6-7,12-15H,8-11H2,2-4H3,(H,24,25,26)
Standard InChI Key PENVNSXCNXIPIF-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC)C#C
Canonical SMILES CC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC)C#C
Appearance Assay:≥95%A crystalline solid

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